Product packaging for RasGRP3 ligand 1(Cat. No.:)

RasGRP3 ligand 1

Cat. No.: B11936561
M. Wt: 371.4 g/mol
InChI Key: NMSQMKXWQOPPRS-NTEUORMPSA-N
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Description

RasGRP3 ligand 96 (CAS 2229068-13-5) is a potent and selective diacylglycerol-lactone inhibitor targeting Ras guanine-releasing protein 3 (RasGRP3) with a binding affinity (Ki) of 1.75 nM . The compound demonstrates remarkable selectivity, showing 73-fold and 45-fold preference for RasGRP3 over protein kinase C isoforms PKCα and PKCε in vitro, respectively . In cellular models, RasGRP3 ligand 96 induces Ras activation—a downstream response to RasGRP stimulation—with 8-29 fold selectivity relative to PKCδ phosphorylation, confirming its functional selectivity in intact systems . RasGRP3 ligand 96 exerts its mechanism by specifically binding to the regulatory domain of RasGRP3, thereby preventing its activation by upstream signaling molecules . This inhibition is significant as RasGRP3 is a key activator of H-Ras and R-Ras proteins, and its overexpression is observed in numerous human cancers . Preclinical research indicates that targeting RasGRP3 with inhibitors like RasGRP3 ligand 96 reduces cell proliferation, induces apoptosis, and sensitizes cancer cells to chemotherapeutic agents such as tamoxifen and trastuzumab . Furthermore, gene silencing of RasGRP3 has been shown to reduce Akt, ERK1/2, and estrogen receptor alpha phosphorylation downstream from growth factor stimulation, and significantly suppress tumor formation in mouse xenograft models . This compound is of substantial research value for investigating RasGRP3-dependent signaling pathways in various disease contexts, including cancer (particularly breast cancer, melanoma, and prostate carcinoma) and autoimmune disorders such as rheumatoid arthritis and multiple sclerosis . With a molecular formula of C21H25NO5 and a molecular weight of 371.43 g/mol , RasGRP3 ligand 96 is typically supplied as a solid powder, soluble in DMSO to 10 mM, and should be stored at -20°C . This product is intended for research use only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO5 B11936561 RasGRP3 ligand 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

[(4E)-2-(hydroxymethyl)-4-[(1-methylindol-3-yl)methylidene]-5-oxooxolan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C21H25NO5/c1-20(2,3)19(25)26-13-21(12-23)10-14(18(24)27-21)9-15-11-22(4)17-8-6-5-7-16(15)17/h5-9,11,23H,10,12-13H2,1-4H3/b14-9+

InChI Key

NMSQMKXWQOPPRS-NTEUORMPSA-N

Isomeric SMILES

CC(C)(C)C(=O)OCC1(C/C(=C\C2=CN(C3=CC=CC=C32)C)/C(=O)O1)CO

Canonical SMILES

CC(C)(C)C(=O)OCC1(CC(=CC2=CN(C3=CC=CC=C32)C)C(=O)O1)CO

Origin of Product

United States

Molecular Mechanisms of Action of Rasgrp3 Ligand 96

Binding Interactions and Affinity for RasGRP3

The interaction of RasGRP3 ligand 96 with its target is characterized by high affinity and notable selectivity, which are fundamental to its utility as a specific chemical probe.

Quantitative Characterization of Ligand Affinity (e.g., Ki for RasGRP3)

RasGRP3 ligand 96 demonstrates a high binding affinity for RasGRP3. Quantitative analysis has determined its inhibition constant (Ki) to be 1.75 nM. medchemexpress.com This potent interaction underscores the ligand's efficacy in engaging its molecular target.

Table 1: Binding Affinity of RasGRP3 Ligand 96 for RasGRP3

Compound Target Ki (nM)

Comparative Selectivity Profile of RasGRP3 Ligand 96 Against Protein Kinase C (PKC) Isoforms (e.g., PKCα, PKCε)

A key attribute of RasGRP3 ligand 96 is its marked selectivity for RasGRP3 over various isoforms of protein kinase C (PKC). medkoo.com This selectivity is critical, as both RasGRP and PKC families possess C1 domains that bind DAG and its analogs, often leading to overlapping downstream signaling.

In vitro binding assays have quantified this selectivity, revealing that RasGRP3 ligand 96 is approximately 73-fold more selective for RasGRP3 than for PKCα and about 45-fold more selective for RasGRP3 compared to PKCε. nih.gov This preferential binding allows for the specific activation of RasGRP3-mediated pathways with minimal off-target effects on these PKC isoforms.

Table 2: Comparative Selectivity of RasGRP3 Ligand 96

Compound Selectivity Ratio (Ki PKC / Ki RasGRP3)
RasGRP3 Ligand 96 vs. PKCα ~73-fold nih.gov

Structural Determinants of Ligand-C1 Domain Recognition in RasGRP3

The specific and high-affinity binding of RasGRP3 ligand 96 is governed by the unique structural features of both the ligand and the C1 domain of RasGRP3.

RasGRP3 ligand 96 is built upon a diacylglycerol-lactone (DAG-lactone) template. nih.gov This scaffold has proven to be a robust platform for designing potent ligands that target C1 domains. nih.govnih.gov The DAG-lactone core mimics the natural ligand, diacylglycerol, enabling it to fit into the hydrophilic cleft of the C1 domain. nih.govbiorxiv.org The C1 domain itself is a small, zinc-finger motif of approximately 50 amino acids that, upon ligand binding, facilitates the translocation of the protein to the cell membrane where its substrates are located. biorxiv.orgresearchgate.net The structure of the C1 domain of RasGRP family members like RasGRP1 and RasGRP3 is considered "typical," allowing for high-affinity binding of DAG and phorbol (B1677699) esters, which induces their translocation to cellular membranes. medchemexpress.com

Molecular modeling and docking studies provide a theoretical framework for understanding the precise interactions between RasGRP3 ligand 96 and the RasGRP3 C1 domain. nih.gov These computational approaches suggest that the ligand inserts into a hydrophilic cleft on the otherwise hydrophobic surface of the C1 domain. nih.gov The binding is stabilized by hydrogen bonds between the polar groups of the ligand and backbone atoms of amino acids lining the binding groove. nih.gov For the broader class of DAG-lactones, the introduction of an indole (B1671886) ring as a substituent has been shown to be a key factor in achieving selectivity for RasGRP proteins over PKC isoforms. researchgate.net The specific orientation and substitution pattern of the aryl group on the DAG-lactone template of ligand 96 are critical for conferring its high selectivity for RasGRP3. nih.gov

RasGRP3 Activation Dynamics Induced by the Ligand

The binding of RasGRP3 ligand 96 to the C1 domain of RasGRP3 initiates a cascade of events leading to the activation of the Ras signaling pathway. In intact cells, RasGRP3 ligand 96 has been shown to induce Ras activation in a dose-dependent manner. medchemexpress.com This downstream response occurs with a selectivity of 8 to 29-fold relative to the phosphorylation of PKCδ, a marker of PKC activation. nih.gov

The activation mechanism of RasGRP proteins by DAG analogs is a two-step process. First, the binding of the ligand to the C1 domain induces a conformational change and promotes the translocation of RasGRP3 from the cytoplasm to the plasma membrane. nih.govresearchgate.net This recruitment brings RasGRP3 into proximity with its substrate, the membrane-anchored Ras. Second, once localized at the membrane, the catalytic domain of RasGRP3 (composed of a Ras exchange motif and a CDC25 domain) facilitates the exchange of GDP for GTP on Ras, thereby switching Ras to its active state. cjter.com This activation is further enhanced by PKC-mediated phosphorylation of RasGRP3, indicating a complex interplay of signaling pathways. nih.gov RasGRP3 ligand 96, by selectively engaging the C1 domain, effectively hijacks this natural activation mechanism to potently and specifically trigger RasGRP3-mediated signaling. nih.gov

Table 3: Compound Names Mentioned

Compound Name
RasGRP3 ligand 96
Diacylglycerol (DAG)

Direct Induction of Ras Activation Downstream of RasGRP3 Stimulation

RasGRP3 ligand 96 functions as a direct activator of the Ras signaling pathway by engaging with RasGRP3. medchemexpress.com As a guanine (B1146940) nucleotide exchange factor (GEF), RasGRP3 facilitates the conversion of Ras from its inactive, GDP-bound state to its active, GTP-bound state. nih.gov The interaction of RasGRP3 ligand 96 with RasGRP3 is characterized by a high binding affinity, with a reported inhibitory constant (Ki) of 1.75 nM. medchemexpress.comprobechem.com

Experimental evidence demonstrates that treatment with RasGRP3 ligand 96 leads to a dose-dependent activation of Ras in various cell lines that overexpress RasGRP3, including HEK293, LNCaP, and Ramos cells. medchemexpress.com This confirms that the ligand is capable of initiating the downstream signaling cascade that follows RasGRP3 stimulation. The activation of Ras is a critical event that triggers multiple effector pathways, such as the Raf/MEK/ERK pathway, which are involved in regulating cellular processes like proliferation and differentiation. nih.gov The ligand shows greater selectivity for RasGRP3 compared to Protein Kinase C (PKC), highlighting its targeted action. medkoo.comprobechem.com

Table 1: In Vitro Activity of RasGRP3 Ligand 96

ParameterValueCell Lines StudiedReference
Binding Affinity (Ki)1.75 nMNot specified medchemexpress.comprobechem.com
Observed EffectDose-dependent Ras activationHEK293, LNCaP, Ramos medchemexpress.com

Mechanisms of RasGRP3 Membrane Recruitment by the Ligand

The function of RasGRP3 is spatially regulated within the cell, requiring its translocation to cellular membranes where its substrate, Ras, is located. nih.gov RasGRP3 ligand 96 plays a crucial role in this recruitment process, primarily by mimicking the action of the endogenous second messenger, diacylglycerol (DAG).

RasGRP3, along with other members of the RasGRP family, possesses a C1 domain that is structurally similar to the DAG-binding domain found in PKC. nih.govnih.gov This domain directly binds to DAG, an event that induces the translocation of RasGRP3 from the cytosol to the plasma membrane. nih.govnih.govnih.gov This recruitment is a critical step for Ras activation, as it brings RasGRP3 into proximity with membrane-anchored Ras. nih.gov

Studies using DAG analogs, such as phorbol esters, have shown that these molecules can induce the membrane translocation of RasGRP3. nih.gov RasGRP3 ligand 96 functions as a DAG mimetic, engaging the C1 domain to facilitate this membrane recruitment. nih.govnih.gov The essential role of the C1 domain is underscored by findings that a deletion mutant of RasGRP3 lacking this domain fails to restore B cell receptor (BCR)-mediated Ras activation. nih.gov Similarly, in cells deficient in phospholipase C-γ2 (PLC-γ2), an enzyme responsible for generating DAG, the membrane recruitment of RasGRP3 is significantly impaired. nih.gov

The initial membrane recruitment of RasGRP3 mediated by the binding of DAG or a DAG analog like ligand 96 to the C1 domain is a direct, PKC-independent event. nih.gov While DAG also recruits and activates PKC, the translocation of RasGRP3 itself is not contingent on PKC activity. nih.govnih.gov Evidence supports a two-step activation model where DAG has a dual role: it directly mediates the membrane recruitment of RasGRP3, and it indirectly contributes to its full activation via PKC-mediated phosphorylation. nih.gov

The existence of a PKC-independent activation mechanism is further supported by observations that a phosphorylation site mutant of RasGRP3 (T133A) still retains some residual ability to activate the MAPK pathway, indicating that membrane localization alone provides a basal level of activity. ucsf.edu This PKC-independent translocation ensures that RasGRP3 is correctly positioned at the membrane to encounter its substrate, Ras, which is a prerequisite for its subsequent phosphorylation and full enzymatic activation. nih.govucsf.edu

Influence of RasGRP3 Ligand 96 on RasGRP3 Phosphorylation

While membrane recruitment is essential, the full catalytic activity of RasGRP3 is further regulated by phosphorylation, a process heavily influenced by PKC. By mimicking DAG, RasGRP3 ligand 96 not only recruits RasGRP3 to the membrane but also facilitates the co-localization and activation of PKC, leading to the phosphorylation of RasGRP3. nih.govnih.gov

The co-localization of RasGRP3 and PKC at the membrane, mediated by DAG or its analogs, facilitates the phosphorylation of RasGRP3 by PKC. nih.gov This phosphorylation event is a key mechanism that enhances the guanine nucleotide exchange activity of RasGRP3. nih.govresearchgate.net In B cells, stimulation of the B cell receptor (BCR) leads to the generation of DAG, which in turn activates conventional PKC isoforms. nih.gov Pharmacological inhibition of these PKC isoforms results in a marked reduction in both RasGRP3 phosphorylation and subsequent Ras activation, establishing a direct mechanistic link. nih.govnih.govresearchgate.net In the context of GNAQ mutant uveal melanoma, PKC δ and PKC ε have been identified as the specific isoforms responsible for phosphorylating RasGRP3 and activating the MAPK pathway. nih.gov Treatment with phorbol esters, which are potent PKC activators, induces the physical association of RasGRP3 with PKC δ. researchgate.netresearchgate.net

A critical phosphorylation site on RasGRP3 is Threonine 133 (T133), located near the CDC25 catalytic domain. nih.govnih.govnih.gov Phosphorylation at this specific residue is required for the full enzymatic activation of RasGRP3. nih.govresearchgate.net Studies have demonstrated that upon BCR stimulation or treatment with DAG analogs, RasGRP3 becomes phosphorylated at T133. nih.gov

The regulatory significance of this site is highlighted by mutagenesis studies. A RasGRP3 mutant in which Threonine 133 is substituted with an alanine (B10760859) (T133A) exhibits severely impaired ability to mediate Ras activation following BCR stimulation. nih.govnih.gov While this mutant can still be recruited to the membrane, its failure to be phosphorylated at this key site prevents it from achieving full catalytic activity. ucsf.edu This demonstrates that PKC-mediated phosphorylation at T133 is a crucial regulatory step that integrates DAG signaling pathways to ensure robust and maximal Ras activation in lymphocytes and other cell types. nih.govnih.gov

Table 2: Key Phosphorylation Events in RasGRP3 Activation

Phosphorylation SiteKinase(s)Cellular ContextFunctional SignificanceReference
Threonine 133 (T133)Conventional PKCs (e.g., PKCβ)B-Lymphocytes (BCR Signaling)Required for full enzymatic activation of RasGRP3. nih.govnih.gov
Threonine 133 (T133)PKC δ, PKC εGNAQ Mutant Uveal MelanomaContributes to Ras/MAPK pathway activation. nih.govucsf.edu

Cellular and Biochemical Effects of Rasgrp3 Ligand 96

Modulation of Receptor-Mediated Signaling Pathways

RasGRP3 plays a significant role in mediating signals from growth factors through downstream molecules to ERα nih.gov. This modulation is achieved by influencing key signaling cascades, including those initiated by Insulin-like Growth Factor-I (IGF-I) and Epidermal Growth Factor (EGF) receptors.

Influence on Growth Factor Receptor Downstream Signaling (e.g., IGF-I, EGF)

RasGRP3 is implicated in the downstream signaling of growth factors like IGF-I and EGF. Research indicates that the inhibition of RasGRP3 expression leads to a reduction in the IGF-I and EGF-induced phosphorylation of critical signaling molecules, specifically Akt and ERK1/2 kinases nih.govnih.gov. In breast cancer cells, down-regulation of RasGRP3 has been shown to reduce IGF-I and EGF-induced ERK1/2 and Akt phosphorylation to basal levels nih.gov. This suggests that RasGRP3 is a crucial mediator in the Ras activation pathway downstream of these growth factors nih.govnih.gov.

Furthermore, RasGRP3 has been observed to modulate the expression of IGF-I and EGF receptors themselves in certain cell lines, such as MCF7 cells, where suppression of RasGRP3 led to a decrease in the expression of these receptors nih.gov. This modulation of receptor expression, in addition to influencing downstream signaling, highlights the multifaceted role of RasGRP3 in growth factor receptor-mediated pathways. Studies in melanoma cells also support this, showing that suppression of RasGRP3 reduces Ras-GTP formation and downstream Akt phosphorylation following HGF or EGF stimulation nih.gov.

Table 1: Effects of RasGRP3 Modulation on Growth Factor Signaling

Growth FactorDownstream EffectorsEffect of RasGRP3 Modulation (e.g., Inhibition/Silencing)Relevant Signaling Pathway
IGF-IAkt phosphorylationReduced to basal levels nih.govPI3K/Akt nih.govnih.gov
IGF-IERK1/2 phosphorylationReduced to basal levels nih.govMAPK/ERK nih.govnih.gov
IGF-IIGF-I Receptor ExpressionDecreased in MCF7 cells nih.govReceptor signaling
EGFAkt phosphorylationReduced to basal levels nih.govPI3K/Akt nih.govnih.gov
EGFERK1/2 phosphorylationReduced to basal levels nih.govMAPK/ERK nih.govnih.gov
EGFEGF Receptor ExpressionDecreased in MCF7 cells nih.govReceptor signaling
HGF/EGFRas-GTP formationReduced nih.govRas signaling nih.gov
HGF/EGFAkt phosphorylationReduced nih.govPI3K/Akt nih.gov

Consequences for Estrogen Receptor Alpha (ERα) Activation

RasGRP3 plays a role in the signaling pathways that connect growth factors to Estrogen Receptor Alpha (ERα) activation nih.govunideb.hu. The signaling of growth factors such as IGF-I and EGF, through downstream molecules, to ERα is mediated by RasGRP3 nih.gov. Inhibition of the Ras signaling pathway at the RasGRP3 level has the potential to suppress downstream activation and ligand-independent activation of ERα nih.govunideb.hu. This suppression can lead to decreased cell proliferation and resistance to chemotherapeutic agents nih.govunideb.hu.

Specifically, decreasing the levels of phosphorylated ERK1/2 (pERK1/2) and phosphorylated Akt (pAkt)—effects observed upon RasGRP3 inhibition—results in a reduction in ERα phosphorylation nih.gov. This indicates a direct link between RasGRP3-mediated signaling and the activation status of ERα. The interplay between growth factor signaling and ERα is well-established, with ERα driving the transcription of genes encoding growth factor receptors and their ligands oncotarget.comnih.gov. Conversely, ERα activity can be influenced by growth factor signaling pathways, including those involving IGF-I and EGF oncotarget.comnih.gov. RasGRP3 acts as a key mediator in this cross-talk, linking growth factor-induced Ras activation to ERα signaling nih.govunideb.hu.

Table 2: Influence of RasGRP3 on ERα Activation

Signaling EventObserved Effect of RasGRP3 Modulation (e.g., Inhibition/Silencing)Downstream Consequence for ERα
Growth Factor (IGF-I, EGF) Stimulation of Ras PathwayReduced Akt and ERK1/2 phosphorylation nih.govReduced ERα phosphorylation nih.gov
Ras Signaling Pathway InhibitionSuppressed downstream activation nih.govunideb.huReduced ligand-independent ERα activation nih.govunideb.hu
Modulation of RasGRP3 levelsDecreased pERK1/2 and pAkt levels nih.govReduced ERα phosphorylation nih.gov

Translational Implications in Disease Pathophysiology

Role of RasGRP3 Ligand 96 as a Research Tool in Cancer Biology

RasGRP3 ligand 96, also known as (E)-(2-(hydroxymethyl)-4-((1-methyl-1H-indol-3-yl)methylene)-5-oxotetrahydrofuran-2-yl)methyl pivalate, is a potent and selective ligand for Ras Guanine (B1146940) Nucleotide Releasing Protein 3 (RasGRP3) with a reported Ki of 1.75 nM. medchemexpress.comnih.gov Its ability to induce Ras activation makes it a valuable tool in cancer research for elucidating the intricate signaling pathways governed by RasGRP3. medchemexpress.com

RasGRP3 ligand 96 serves as a chemical probe to investigate the role of RasGRP3 in mediating Ras activation. The Ras family of small GTPases acts as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to control critical cellular processes like proliferation, differentiation, and survival. escholarship.org Dysregulation of Ras signaling is a hallmark of many cancers. escholarship.org

The overexpression and oncogenic role of RasGRP3 in various cancers, including breast cancer, melanoma, and glioma, have positioned it as a potential therapeutic target. nottingham.edu.mynih.govaacrjournals.orgnih.govnih.govnih.gov RasGRP3 ligand 96, by modulating RasGRP3 activity, can be utilized in preclinical studies to explore the therapeutic potential of targeting this protein.

Research has demonstrated that RasGRP3 expression is elevated in human breast cancer tissues and multiple breast cancer cell lines. nih.govnih.gov The downregulation of RasGRP3 in breast cancer cells has been shown to decrease cell proliferation and induce apoptosis (programmed cell death). nih.govnih.govresearchgate.net Furthermore, silencing RasGRP3 can sensitize breast cancer cells to existing therapies like tamoxifen and trastuzumab. nih.govnih.govresearchgate.net These findings suggest that inhibiting RasGRP3 activity could be a viable therapeutic strategy for breast cancer. While direct studies with RasGRP3 ligand 96 in this context are not yet widely published, its ability to activate RasGRP3 makes it a useful tool for studying the pathways that could be targeted by a RasGRP3 inhibitor.

Cell LineEffect of RasGRP3 DownregulationTherapeutic Implication
MCF7Decreased proliferation, induced apoptosisPotential target for apoptosis induction
T-47DIncreased sensitivity to Tamoxifen and TrastuzumabPotential for combination therapy

Uveal melanoma, the most common eye cancer in adults, is frequently driven by mutations in the GNAQ or GNA11 genes. nottingham.edu.mynih.govnih.gov These mutations lead to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade that promotes cell growth and survival. nottingham.edu.mynih.govnih.gov

Recent studies have identified RasGRP3 as a critical link between mutant GNAQ/GNA11 and MAPK pathway activation. nottingham.edu.mynih.govnih.gov RasGRP3 is significantly overexpressed in GNAQ/GNA11 mutant uveal melanoma cells and is essential for the activation of Ras and the downstream effectors MEK and ERK. nottingham.edu.mynih.govnih.govliverpool.ac.uk Knockdown of RasGRP3 in these cells leads to a significant reduction in pMEK and pERK levels and decreased cell proliferation. nih.gov These findings highlight RasGRP3 as a novel and promising therapeutic target for this specific and often difficult-to-treat cancer. nottingham.edu.mynih.govnih.govliverpool.ac.uk RasGRP3 ligand 96 can be used in experimental models of uveal melanoma to further probe the role of RasGRP3 in the MAPK pathway and to screen for potential inhibitors.

The therapeutic potential of targeting RasGRP3 has been further substantiated in in vivo studies. In mouse xenograft models of breast cancer, the downregulation of RasGRP3 expression led to a significant reduction in tumor formation. nih.govnih.gov Similarly, in melanoma xenograft models, suppressing RasGRP3 expression inhibited tumor growth. nih.gov These preclinical findings provide strong evidence that inhibiting RasGRP3 function can impede tumor progression in a living organism.

Cancer TypeIn Vivo ModelEffect of RasGRP3 SuppressionReference
Breast CancerMouse XenograftReduced tumor formation nih.govnih.gov
MelanomaMouse XenograftReduced tumor growth nih.gov

Investigation of RasGRP3 as a Therapeutic Target

Contribution to Immune Cell Function and Dysfunction

Given the role of RasGRP3 in immune cell signaling, RasGRP3 ligand 96 could be a valuable tool for investigating how the activation of this pathway influences immune cell function and its potential dysregulation in autoimmune diseases and hematological malignancies. For instance, understanding how RasGRP3 activation affects B cell proliferation could provide insights into the pathogenesis of certain types of lymphoma and leukemia. nih.gov However, more research is needed to fully elucidate the specific contributions of RasGRP3 ligand 96 in the context of immune cell function and dysfunction.

Regulation of B Cell Receptor (BCR)-Ras Signaling and B Cell Proliferation

RasGRP3 is a key mediator in the signaling cascade downstream of the B cell receptor (BCR). cellsignal.com Both RasGRP1 and RasGRP3 are co-expressed in B cells and contribute to the activation of Ras upon BCR engagement. nih.govnih.govmdpi.com Specifically, RasGRP3 is essential for linking BCR activation to the Ras signaling pathway. cellsignal.comnih.gov Studies using RasGRP3-deficient B cells have demonstrated a significant reduction (around 60%) in BCR-mediated Ras activation. nih.gov

Upon stimulation of the BCR, phospholipase C-γ2 (PLC-γ2) generates diacylglycerol (DAG), which facilitates the recruitment of RasGRP3 to the cell membrane. nih.govresearchgate.net At the membrane, RasGRP3 can be further activated through phosphorylation at Threonine 133 by Protein Kinase C (PKC), another DAG-responsive protein. cellsignal.comnih.govresearchgate.net This dual activation mechanism is critical for the full catalytic activity of RasGRP3, which then converts inactive Ras-GDP to its active Ras-GTP form, initiating downstream signaling cascades like the Erk pathway. researchgate.netnih.gov

The activation of Ras is not only crucial for B cell signaling but also for their proliferation. Research has shown that both RasGRP1 and RasGRP3 are involved in regulating B cell proliferation following BCR ligation. nih.govnih.gov B cells deficient in both RasGRP1 and RasGRP3 show a greater defect in Ras-Erk signaling and proliferation compared to cells with only a single deficiency, indicating partially redundant roles. nih.gov However, RasGRP3 alone is responsible for maintaining the basal levels of Ras-GTP in unstimulated B cells. nih.gov

Table 1: Role of RasGRP3 in B Cell Function

Function Key Findings References
BCR-Ras Signaling RasGRP3 is essential for linking BCR activation to Ras signaling. cellsignal.comnih.gov
RasGRP3 and RasGRP1 both contribute to BCR-induced Ras activation. nih.govnih.gov
RasGRP3 is recruited to the membrane by DAG, a product of PLC-γ2. nih.govresearchgate.net
B Cell Proliferation RasGRP1 and RasGRP3 are both required for B cell proliferation induced by BCR ligation. nih.govnih.gov

Interplay with T Cell Receptor (TCR) Signaling via RasGRP Family Members

While B cells express both RasGRP1 and RasGRP3, T cells primarily express RasGRP1, which acts as the crucial link between T cell receptor (TCR) signaling and Ras activation. nih.govmdpi.comnih.gov The stimulation of the TCR leads to the activation of PLC-gamma1, which in turn produces DAG and calcium messengers, activating RasGRP1 and subsequently the Ras-Erk signaling pathway. nih.gov

A complex interplay exists between RasGRP family members in T cells and B cells, which is critical for adaptive immunity. nih.gov This is particularly evident in the context of T cell-B cell interaction. Studies on mice have revealed that T cells lacking RasGRP1 have a greater ability to stimulate the proliferation of co-cultured B cells compared to normal T cells. nih.gov This enhanced stimulatory capacity appears to be mediated, at least in part, by increased production of cytokines like IL-4. nih.gov

Reciprocally, the responsiveness of B cells to these signals from T cells is dependent on their own RasGRP expression. B cells that lack either RasGRP1 or RasGRP3 are less responsive to the proliferative signals from RasGRP1-deficient T cells. nih.gov B cells deficient in both RasGRP1 and RasGRP3 are almost completely nonresponsive, highlighting the importance of this signaling axis within the B cell for mediating T cell help. nih.gov

Involvement in Other Pathological Processes (e.g., Angiogenesis, Vascular Endothelial Cell Responses)

Beyond its role in the immune system, RasGRP3 is also involved in other critical pathological processes, most notably angiogenesis—the formation of new blood vessels. RasGRP3 is expressed in vascular endothelial cells, particularly during embryonic development and in adult vessels undergoing angiogenesis. nih.govresearchgate.net

The expression of RasGRP3 is directly regulated by Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. nih.govnih.gov Stimulation of human umbilical vein endothelial cells (HUVECs) with VEGF leads to an upregulation of RasGRP3 expression. nih.govmdpi.com This places RasGRP3 downstream of VEGF signaling, a critical pathway for both normal and pathological blood vessel formation. nih.gov

RasGRP3 is a receptor for phorbol (B1677699) esters, which are potent activators that mimic the endogenous signaling molecule DAG. nih.gov In experimental models, exposing developing blood vessels to the phorbol ester PMA (phorbol myristate acetate) induces abnormal morphogenesis, resulting in disorganized endothelial sheets instead of properly branched vessels. nih.gov This aberrant response is entirely dependent on RasGRP3, as vessels lacking the protein are completely resistant to the effects of PMA. nih.govnih.gov This suggests that excessive activation of the DAG-RasGRP3 pathway can disrupt normal angiogenesis. nih.gov

This function of RasGRP3 may have implications for diseases characterized by elevated DAG levels, such as the vascular complications associated with diabetes. nih.govmdpi.com Furthermore, RasGRP3 has been implicated in tumor angiogenesis. In models of esophageal squamous cell carcinoma, RasGRP3 was found to mediate angiogenic signaling in response to nutrient stress, partly by increasing the expression of VEGF-A. spandidos-publications.comspandidos-publications.com

Structure Activity Relationship Sar Studies and Rational Ligand Design

Design and Synthesis of α-Arylidene Diacylglycerol-Lactones as C1 Domain Ligands

The design of α-arylidene diacylglycerol-lactones is a strategic approach to developing ligands that can differentiate between various C1 domain-containing protein families, particularly the protein kinase C (PKC) and RasGRP families. acs.orgnih.gov This scaffold mimics the natural ligand, diacylglycerol, while allowing for systematic modifications. nih.gov The synthesis of a series of aryl- and alkyl-substituted diacylglycerol-lactones has been a key strategy to probe their relative selectivities for RasGRP3 versus PKC isoforms. nih.gov

The core of this design strategy involves a diacylglycerol-lactone template, which provides high binding affinity for C1 domains. acs.org The introduction of various substituents, such as heteroaryl groups like pyridines, quinolines, and indoles, as α-arylidene fragments has led to the discovery of novel DAG-lactones. acs.org The rationale is that these modifications can exploit subtle structural differences in the ligand-binding sites of different C1 domains.

Analysis of Systematic Structural Modifications and Their Impact on Ligand Potency and Selectivity

Systematic structural modifications of the diacylglycerol-lactone scaffold have a profound impact on both the potency and selectivity of the resulting ligands for RasGRP3. acs.orgnih.gov Research has shown that the introduction of an indole (B1671886) ring as a substituent on the DAG-lactone can yield activators with selectivity for Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs) over PKCα and PKCε. nih.gov

For instance, the position of the linkage between the indole ring and the lactone moiety is critical for selectivity. Studies have demonstrated that for RasGRP1 selectivity, the indole ring must be attached to the lactone through the sn-2 position. nih.gov Further exploration into heteroaryl moieties at the sn-2 position led to the identification of DAG-indololactones as highly potent and selective compounds for RasGRP3 activation. nih.gov Specifically, RasGRP3 ligand 96, which incorporates a 1-methyl-1H-indole group, emerged from these systematic modifications. medkoo.com

The binding affinity of these ligands is a key measure of their potency. RasGRP3 ligand 96, also referred to as compound 96 in some studies, exhibits a high binding affinity for RasGRP3 with a reported Ki of 1.75 nM. medchemexpress.commedchemexpress.com This high affinity is a direct result of the rational design and optimization of the DAG-lactone scaffold.

Binding Affinities (Ki, nM) of Selected Ligands for RasGRP3 and PKC Isoforms
CompoundRasGRP3 Ki (nM)PKCα Ki (nM)PKCε Ki (nM)Reference
RasGRP3 ligand 961.7512779.2 nih.govmedchemexpress.commedchemexpress.com
Phorbol (B1677699) 12,13-dibutyrate (PDBu)--- nih.gov

Strategies for Optimizing RasGRP3 Selectivity over PKC Isoforms

Achieving selectivity for RasGRP3 over the various PKC isoforms is a primary goal in the development of C1 domain ligands due to the potential for off-target effects. nih.gov Several strategies have been employed to optimize this selectivity. One critical factor is achieving an appropriate hydrophilic/lipophilic balance in the ligand, as C1 domains, when bound to their ligands, insert into cellular membranes. acs.org The lipid composition of these membranes can, therefore, influence binding specificity. acs.org

The introduction of specific chemical moieties, such as heterocyclic groups, has proven to be an effective strategy. acs.org For example, DAG-lactones containing certain heterocyclic fragments have demonstrated selectivity for RasGRP3 over PKCα by more than two orders of magnitude. acs.org RasGRP3 ligand 96 exemplifies the success of this approach, showing a 73-fold selectivity for RasGRP3 relative to PKCα and a 45-fold selectivity relative to PKCε in in vitro binding assays. acs.orgnih.gov

In cellular contexts, RasGRP3 ligand 96 has also demonstrated selectivity. It induced Ras activation, a downstream effect of RasGRP stimulation, with 8- to 29-fold selectivity relative to the stimulation of PKCδ. acs.orgnih.gov This indicates that the selectivity observed in vitro translates to a preferential activation of the RasGRP3 pathway in intact cells.

Selectivity of RasGRP3 Ligand 96
Selectivity RatioValueReference
RasGRP3 vs. PKCα (in vitro binding)73-fold acs.orgnih.gov
RasGRP3 vs. PKCε (in vitro binding)45-fold acs.orgnih.gov
Ras Activation vs. PKCδ Stimulation (in cells)8-29-fold acs.orgnih.gov

Comparative SAR Analysis of RasGRP3 Ligand 96 within the Broader C1 Domain Ligand Landscape

When compared to other C1 domain ligands, RasGRP3 ligand 96 stands out for its notable selectivity. While many natural and synthetic C1 domain ligands, such as phorbol esters, are highly potent, they often lack selectivity among the different C1 domain-containing proteins. nih.gov The development of DAG-lactones, including RasGRP3 ligand 96, represents a significant advancement in overcoming this limitation.

The structure-activity relationship studies reveal that even minor changes to the ligand structure can lead to dramatic shifts in selectivity. nih.gov For instance, the presence and position of a methyl group on the indole ring of a DAG-indololactone can influence its binding affinity and selectivity for RasGRP3 versus PKCα. researchgate.net

The broader landscape of C1 domain ligands includes not only synthetic DAG-lactones but also complex natural products like bryostatins. nih.gov While these natural products can have nanomolar binding affinities, the synthetic accessibility and tunability of the DAG-lactone scaffold offer a distinct advantage for systematic SAR studies and the development of highly selective probes like RasGRP3 ligand 96. nih.govnih.gov The success of RasGRP3 ligand 96 provides strong evidence for the feasibility of creating ligands with high selectivity for specific C1 domain-containing therapeutic targets. nih.gov

Advanced Methodologies for Research on Rasgrp3 Ligand 96

Genetic and Genomic Manipulation Techniques

Gene Trap Screens for Identifying Endothelial Cell Expression

Gene trap screens represent a powerful genetic approach for identifying genes expressed within specific cellular contexts, such as endothelial cells. This methodology involves introducing a genetic sequence (the "trap") into the genome, which, when inserted into an expressed gene, leads to a detectable reporter signal (e.g., fluorescence). By screening populations of cells where these traps have been randomly inserted, researchers can identify genes that are actively transcribed in particular cell types.

While gene trap screens are a valuable tool for mapping gene expression patterns, specific applications detailing their use for identifying the expression of RasGRP3 or its ligands, such as "RasGRP3 ligand 96," within endothelial cells were not prominently featured in the reviewed literature. However, the principle remains applicable: such screens could, in theory, be employed to pinpoint the presence and localization of RasGRP3 expression in endothelial cell populations, providing a foundation for understanding its potential roles in vascular biology.

Computational and Biophysical Approaches

Computational and biophysical methods offer complementary strategies for dissecting the molecular mechanisms underlying ligand-receptor interactions and cellular localization. These techniques provide high-resolution insights that are often unattainable through traditional biochemical assays alone.

Molecular Docking and Dynamic Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques in modern drug discovery and molecular biology. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein by scoring potential interactions within the protein's binding site. MD simulations, on the other hand, provide a time-dependent view of molecular behavior, allowing researchers to observe the dynamic interplay between a ligand and its receptor, including conformational changes, stability of the complex, and the influence of the surrounding environment.

Research into RasGRP3 has identified classes of compounds, such as α-arylidene diacylglycerol-lactones (DAG-lactones), as selective ligands that target the C1 domain of RasGRP3 acs.orgresearchgate.net. These studies often employ molecular docking to predict binding poses and affinities, followed by MD simulations to assess the stability and dynamic behavior of the ligand-receptor complex acs.orgresearchgate.netscispace.comresearchgate.net. Such simulations can reveal key residues involved in binding and provide insights into the energetic contributions of specific interactions. For a compound like "RasGRP3 ligand 96," these methods would be crucial for predicting its binding mode to RasGRP3, identifying critical interaction points, and understanding how structural modifications might influence its efficacy and selectivity.

Table 1: Computational Analysis of Ligand-RasGRP3 Interactions

MethodTarget InteractionKey Findings/MetricsReference(s)
Molecular DockingLigand binding to RasGRP3 C1 domainPredicts binding poses, identifies key interacting amino acids, estimates binding affinity (e.g., docking scores). acs.orgresearchgate.netresearchgate.net
Molecular Dynamics SimulationsLigand-RasGRP3 complex stability and dynamicsAssesses conformational stability, water dynamics, and energy landscapes of ligand-receptor binding; reveals dynamic interaction patterns. acs.orgresearchgate.netscispace.com
Structure-Based Drug DesignOptimization of RasGRP3 ligands (e.g., DAG-lactones)Guides the design of new ligands by relating structural features to binding affinity and biological activity; explores structure-activity relationships. researchgate.netscispace.com

Biophysical Analysis of Ligand Interactions with Model Membranes

Biophysical techniques are essential for characterizing the physical interactions of molecules, particularly their association with cellular membranes, which are critical for the localization and function of signaling proteins like RasGRP3. Techniques such as Surface Plasmon Resonance (SPR) and fluorescence spectroscopy, often utilizing model membrane systems like liposomes, provide quantitative data on binding kinetics, affinity, and the influence of membrane composition.

Studies on RasGRP3 have utilized SPR to analyze the binding of its domains, such as the REM (Ras exchange) and C1 domains, to liposomes composed of various phospholipids (B1166683) (e.g., POPC/POPS) nih.gov. These experiments have demonstrated that RasGRP3 domains can interact with lipid bilayers, and this association can be modulated by specific lipids like phosphoinositides (e.g., PIP₃) or by signaling molecules like phorbol (B1677699) esters (PMA) nih.gov. Furthermore, fluorescently tagged ligands, such as DAG-indololactones, can be employed with fluorescence spectroscopy to directly monitor their interaction with and insertion into model membranes, revealing differences in membrane association profiles based on subtle structural variations nih.gov. These biophysical analyses are critical for understanding how ligands like "RasGRP3 ligand 96" might engage with cellular membranes, potentially influencing RasGRP3's recruitment to specific membrane compartments or modulating its interaction with lipid anchors.

Table 2: Biophysical Analysis of RasGRP3 Domain-Membrane Interactions

MethodAnalyzed ComponentModel Membrane CompositionKey Findings/ModulatorsReference(s)
Surface Plasmon Resonance (SPR)RasGRP3 REM and C1 domainsLiposomes (e.g., POPC/POPS, with or without PIP₃)Demonstrates direct binding to lipid surfaces; binding is enhanced by charged lipids like PIP₃; PMA can also influence binding. nih.gov
Fluorescence SpectroscopyFluorescently labeled DAG-indololactone ligandsLipid bilayersAnalyzes membrane association and bilayer insertion; reveals significant differences in membrane binding based on ligand structure; sensitive to molecular environment. nih.gov
Fluorescence QuenchingProtein regions and membrane associationLiposomesAssesses accessibility of protein regions to small solutes upon membrane association, indicating changes in protein conformation or exposure. science.gov

Compound Names:

RasGRP3 ligand 96

Diacylglycerol-lactones (DAG-lactones)

DAG-indololactones

Q & A

Q. What experimental methods are recommended to detect RasGRP3 expression and activation in cancer cells?

RasGRP3 expression can be quantified using RT-PCR for mRNA levels, Western blotting for protein levels (e.g., CST's RasGRP3 (C33A3) Rabbit mAb ), and immunohistochemistry (IHC) for tissue localization. Activation of RasGRP3 is assessed via GTP-Ras pull-down assays, as demonstrated in glioma studies where RasGRP3 overexpression increased Ras-GTP levels . Phosphorylation at Thr133, critical for B-cell receptor signaling, can be detected using phospho-specific antibodies .

Q. How does RasGRP3 ligand 96 achieve selectivity for RasGRP3 over other diacylglycerol (DAG)-binding proteins like PKC?

Compound 96, a diacylglycerol-lactone derivative, exhibits 73-fold selectivity for RasGRP3 over PKCα and 45-fold over PKCε in vitro, attributed to structural differences in the C1 domains of these proteins. Functional selectivity is confirmed in intact cells by monitoring Ras activation (RasGRP3-specific) versus PKCδ S299 phosphorylation (PKC-specific) . Dose-response curves and competitive binding assays (e.g., IC50 comparisons) are critical for validating selectivity .

Q. What downstream signaling pathways are activated by RasGRP3 ligand 96 in cancer models?

Ligand 96 induces Ras activation, leading to phosphorylation of ERK1/2 and AKT in glioma and melanoma cells. However, AKT activation may not always mediate migration, as shown in U87 gliomas where AKT inhibition did not reverse RasGRP3-driven migration . Pathway specificity should be confirmed using inhibitors (e.g., MEK inhibitors for ERK) and siRNA knockdown of RasGRP3 .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on RasGRP3's Ras-dependent versus Ras-independent mechanisms in cell migration?

In gliomas, RasGRP3 promotes migration via both Ras activation and Ras-independent interactions with Arp3, a cytoskeletal regulator. To dissect these mechanisms, use dual approaches: (1) siRNA silencing of Ras or Arp3 to assess pathway-specific effects, and (2) co-immunoprecipitation (co-IP) to confirm RasGRP3-Arp3 binding. For example, Arp3 silencing abolished migration in RasGRP3-overexpressing U87 cells without affecting Ras activity .

Q. What experimental models are suitable for studying RasGRP3's role in nutrient stress-induced tumor aggressiveness?

Nutrient stress can be modeled in vitro using low-serum (1% FBS) media or glucose deprivation in esophageal squamous cell carcinoma (ESCC) lines. RasGRP3 upregulation under these conditions correlates with increased Ras-GTP and angiogenesis markers (e.g., CD31). In vivo, xenograft models with RasGRP3-overexpressing ESCC cells show higher microvessel density (MVD) and worse survival, validated via IHC and Kaplan-Meier analysis .

Q. How does transcriptional regulation of RasGRP3 contribute to chemotherapy resistance in colorectal cancer (CRC)?

The lncRNA AC092894.1 upregulates RasGRP3 transcription via the androgen receptor (AR). Chromatin immunoprecipitation (ChIP) and dual-luciferase reporter assays confirmed AR binding to the RasGRP3 promoter. Silencing AR or RasGRP3 restores oxaliplatin sensitivity in CRC cells, as shown by colony formation and apoptosis assays .

Q. What methodologies are recommended to validate RasGRP3 as a therapeutic target in vivo?

Use Tet-inducible RasGRP3 knockdown systems in melanoma xenografts. Tumor growth and metastasis are monitored via bioluminescence imaging and histopathology. Survival analysis (log-rank tests) in patient-derived xenografts (PDXs) with high RasGRP3 expression correlates with poor prognosis, as seen in prostate cancer studies .

Q. How does RasGRP3 interact with the Notch pathway under metabolic stress?

In ESCC, nutrient stress increases RasGRP3 expression, which activates Notch via cleavage of NICD (Notch intracellular domain). Co-localization of RasGRP3 and NICD is confirmed by immunofluorescence, while Notch pathway inhibition (e.g., gamma-secretase inhibitors) reverses RasGRP3-driven angiogenesis .

Data Analysis & Contradiction Management

Q. How should researchers address variability in RasGRP3's prognostic significance across cancer types?

In glioblastoma, high RasGRP3 correlates with mesenchymal subtype and poor survival, while in prostate cancer, it predicts biochemical recurrence. Use subtype-stratified Cox regression models and validate findings in independent cohorts. Confounding factors (e.g., tumor grade) must be controlled, as done in ESCC studies where RasGRP3-MVD correlation was adjusted for metastasis status .

Q. What statistical approaches are critical for analyzing RasGRP3's role in dual GTPase activation (Ras vs. Rap1)?

Multivariate ANOVA is recommended to compare Ras and Rap1 activation in RasGRP3-overexpressing cells. In gliomas, RasGRP3 silencing reduced Ras but not Rap1 activity, suggesting GTPase-specific effects. GTPase activation assays (e.g., Raf-RBD pull-down for Ras, RalGDS-RBD for Rap1) should be paired with pathway-specific inhibitors .

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